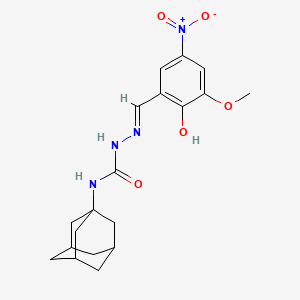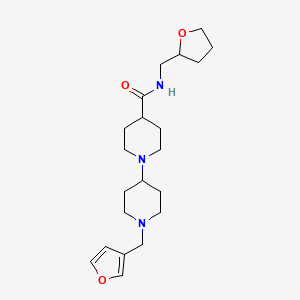![molecular formula C19H20FNO5 B6099150 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, commonly known as EFAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFAP is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that are commonly used for their analgesic, antipyretic, and anti-inflammatory properties. In
Mechanism of Action
EFAP exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. EFAP selectively inhibits the activity of COX-2, which is the isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
EFAP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-cancer effects. EFAP has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. EFAP has also been shown to reduce pain and fever by inhibiting the production of prostaglandins. In addition, EFAP has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of EFAP is its selective inhibition of COX-2, which makes it a promising candidate for the treatment of various inflammatory diseases. EFAP has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, EFAP has some limitations for lab experiments, including its poor solubility in water and its instability in acidic and basic conditions.
Future Directions
There are several future directions for the research on EFAP. One of the main directions is the development of EFAP-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the neuroprotective effects of EFAP in various neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to investigate the potential anti-cancer effects of EFAP and its mechanism of action in cancer cells.
Synthesis Methods
The synthesis of EFAP involves a series of chemical reactions that start with the condensation of 4-ethoxy-3-methoxyaniline with 4-fluorobenzoyl chloride to form 3-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorobenzoyl)aminopropionic acid. This intermediate is then converted to EFAP through a series of chemical reactions that involve the use of strong acids and bases.
Scientific Research Applications
EFAP has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. EFAP has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. EFAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, EFAP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-3-26-16-9-6-13(10-17(16)25-2)15(11-18(22)23)21-19(24)12-4-7-14(20)8-5-12/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSWNCCQCVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6099117.png)


![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)